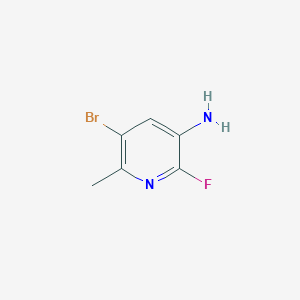

5-Bromo-2-fluoro-6-methylpyridin-3-amine

Beschreibung

Significance of Pyridine (B92270) Derivatives in Contemporary Organic and Materials Chemistry Research

Pyridine derivatives are of paramount importance in modern science, finding extensive use across multiple disciplines. pearson.comchemimpex.com In medicinal chemistry, the pyridine nucleus is a key structural motif in numerous pharmaceutical drugs, including vitamins, alkaloids, and a wide array of synthetic therapeutic agents. nih.govnbinno.com These compounds are known to exhibit a broad spectrum of biological activities, serving as anticonvulsants, anti-inflammatory agents, and antitumor drugs. smolecule.com The inclusion of a pyridine ring can enhance the water solubility and biological availability of a drug molecule. sigmaaldrich.com

Beyond pharmaceuticals, pyridine derivatives are crucial in agrochemicals, forming the basis for many pesticides and herbicides. chemimpex.comnbinno.com In the realm of materials science, these compounds are utilized in the development of polymers, dyes, and nanoparticles. smolecule.com Their ability to act as ligands for metal ions makes them essential in coordination chemistry and in the synthesis of organometallic catalysts, which are used to facilitate a wide range of chemical transformations. nih.govsigmaaldrich.comnih.gov Furthermore, the unique electronic properties of certain pyridine derivatives make them suitable for applications in optoelectronic materials, such as organic light-emitting devices (OLEDs). smolecule.comrsc.org

Structural Characteristics and Unique Electronic/Steric Properties of 5-Bromo-2-fluoro-6-methylpyridin-3-amine

The structure of 5-Bromo-2-fluoro-6-methylpyridin-3-amine is defined by a central pyridine ring with four different substituents. The properties of the molecule are a direct result of the interplay between the electron-deficient pyridine core and the electronic and steric effects of these attached groups.

| Property | Data |

| IUPAC Name | 5-Bromo-2-fluoro-6-methylpyridin-3-amine |

| CAS Number | 1242336-62-4 |

| Molecular Formula | C₆H₆BrFN₂ |

| Molecular Weight | 205.03 g/mol |

The electronic nature of the pyridine ring is inherently electron-poor due to the electronegative nitrogen atom, which influences its reactivity towards electrophiles and nucleophiles. pearson.com The substituents on 5-Bromo-2-fluoro-6-methylpyridin-3-amine further modulate this reactivity:

Amino Group (-NH₂): Located at the 3-position, the amino group is a strong electron-donating group through resonance, which increases the electron density of the ring. rsc.org

Fluoro Group (-F): Positioned at the 2-position, fluorine is highly electronegative and exerts a strong electron-withdrawing inductive effect. However, it can also donate electron density through resonance. nih.gov

Bromo Group (-Br): At the 5-position, bromine is also an electron-withdrawing group via induction. nih.gov

Methyl Group (-CH₃): The methyl group at the 6-position is a weak electron-donating group through induction. acs.org

The combination of these electron-donating and electron-withdrawing groups creates a complex electronic environment on the pyridine ring, making specific positions more or less susceptible to further chemical reactions.

Sterically, the methyl group at the 6-position and the bromo group at the 5-position are relatively bulky. Their presence adjacent to other substituents and the ring nitrogen can create steric hindrance, influencing the molecule's conformation and its ability to interact with other reagents or bind to active sites in biological systems.

Overview of Research Trajectories for the Chemical Compound and its Positional Isomers

While specific research focused exclusively on 5-Bromo-2-fluoro-6-methylpyridin-3-amine is not extensively documented in publicly available literature, its role as a chemical building block can be inferred from the wide-ranging applications of its positional isomers. These related compounds are actively being used in various fields of research, highlighting potential pathways for the subject compound.

One key area of research is in cross-coupling reactions. For instance, the positional isomer 5-Bromo-2-methylpyridin-3-amine (B1289001) is used as a starting material in palladium-catalyzed Suzuki cross-coupling reactions to synthesize novel 5-aryl-2-methylpyridin-3-amine derivatives. mdpi.com These products have been investigated for their potential biological activities, including anti-thrombolytic and biofilm-inhibiting properties. mdpi.com This suggests that 5-Bromo-2-fluoro-6-methylpyridin-3-amine could similarly serve as a scaffold for creating diverse molecular libraries via coupling reactions.

In pharmaceutical development, isomers of the title compound are valuable intermediates. 5-Bromo-2-methylpyridin-3-amine has been used in the synthesis of compounds that act as dual antagonists for Toll-like receptors (TLR7/8), which are targets for treating autoimmune diseases. googleapis.com The isomer 6-Bromo-5-fluoro-3-methyl-pyridin-2-amine has shown potential antibacterial and antifungal properties and is being explored for its utility in developing new anticancer agents. smolecule.com Another isomer, 2-Amino-3-bromo-5-methylpyridine , serves as an intermediate in the creation of pharmaceuticals for neurological disorders and in the formulation of agrochemicals. chemimpex.com

In materials science, the broader family of aminopyridines is also relevant. For example, 2-amino-5-methylpyridine has been used to synthesize copper-based organic-inorganic hybrid perovskites, which are materials studied for their optoelectronic properties and potential use in devices like solar cells and detectors. acs.org This indicates a possible application route for 5-Bromo-2-fluoro-6-methylpyridin-3-amine in the design of new functional materials.

The availability of numerous positional isomers such as 5-bromo-3-fluoro-6-methylpyridin-2-amine and 2-Bromo-6-fluoro-5-methylpyridin-3-amine as research chemicals further underscores the utility of this substitution pattern in synthetic and medicinal chemistry. sigmaaldrich.combldpharm.comambeed.com

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-bromo-2-fluoro-6-methylpyridin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrFN2/c1-3-4(7)2-5(9)6(8)10-3/h2H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PORYRZMDGCDNRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=N1)F)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90676935 | |

| Record name | 5-Bromo-2-fluoro-6-methylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1269293-09-5 | |

| Record name | 3-Pyridinamine, 5-bromo-2-fluoro-6-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1269293-09-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-fluoro-6-methylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5 Bromo 2 Fluoro 6 Methylpyridin 3 Amine

Strategic Retrosynthetic Analysis of the Chemical Compound

Retrosynthetic analysis provides a logical framework for dismantling a complex target molecule into simpler, commercially available starting materials. For 5-Bromo-2-fluoro-6-methylpyridin-3-amine, the analysis focuses on disconnecting the substituents from the pyridine (B92270) core through reliable and high-yielding reactions.

A primary strategy involves disconnecting the functional groups in reverse order of their likely introduction. The most common disconnections for such a molecule are at the carbon-heteroatom bonds. amazonaws.com

C3-Amine Disconnection: The 3-amino group can be traced back to the reduction of a nitro group (C-NO₂). This functional group interconversion (FGI) is a standard and highly efficient transformation. This leads to the precursor 5-Bromo-2-fluoro-6-methyl-3-nitropyridine .

C3-Nitro Disconnection: The introduction of a nitro group onto the pyridine ring is typically achieved via electrophilic aromatic substitution (nitration). This points to 5-Bromo-2-fluoro-6-methylpyridine as the preceding intermediate.

C2-Fluorine Disconnection: The 2-fluoro substituent can be installed via a Sandmeyer or, more commonly, a Balz-Schiemann reaction on a corresponding 2-amino precursor. This retrosynthetic step suggests 2-Amino-5-bromo-6-methylpyridine as a key intermediate.

C5-Bromine Disconnection: The bromo group at the 5-position is readily introduced by electrophilic bromination. The precursor for this step would be 2-Amino-6-methylpyridine , a readily available starting material. The directing effects of the amino and methyl groups guide the regioselectivity of this halogenation.

This analysis outlines a linear synthetic sequence starting from 2-Amino-6-methylpyridine, a derivative of picoline.

Classical and Established Synthetic Routes to the Chemical Compound

The forward synthesis, based on the retrosynthetic analysis, employs a series of well-established reactions in heterocyclic chemistry. This multi-step approach allows for the controlled, sequential introduction of the required functional groups onto the pyridine scaffold.

Table 1: Proposed Classical Synthesis Pathway

| Step | Reaction | Starting Material | Product | Typical Reagents |

|---|---|---|---|---|

| 1 | Regioselective Bromination | 2-Amino-6-methylpyridine | 2-Amino-5-bromo-6-methylpyridine | N-Bromosuccinimide (NBS) or Br₂ in a suitable solvent |

| 2 | Diazotization/Fluorination | 2-Amino-5-bromo-6-methylpyridine | 5-Bromo-2-fluoro-6-methylpyridine | NaNO₂, HBF₄ (Balz-Schiemann) |

| 3 | Electrophilic Nitration | 5-Bromo-2-fluoro-6-methylpyridine | 5-Bromo-2-fluoro-6-methyl-3-nitropyridine | HNO₃, H₂SO₄ |

| 4 | Nitro Group Reduction | 5-Bromo-2-fluoro-6-methyl-3-nitropyridine | 5-Bromo-2-fluoro-6-methylpyridin-3-amine | Sn/HCl, H₂/Pd, or Fe/NH₄Cl |

Regioselective Halogenation Protocols (e.g., Bromination)

The initial step involves the regioselective bromination of 2-Amino-6-methylpyridine. In this substrate, the amino group is a strong activating and ortho-, para-directing group, while the methyl group is weakly activating. The bromine electrophile is therefore directed primarily to the positions ortho and para to the amino group (C3 and C5). To achieve selective bromination at the C5 position, careful control of reaction conditions is necessary. Using reagents like N-bromosuccinimide (NBS) can provide better selectivity compared to elemental bromine, minimizing the formation of di-brominated byproducts. mdpi.com The steric hindrance from the adjacent C6-methyl group also disfavors substitution at the C3 position, further promoting the desired C5 bromination to yield 2-Amino-5-bromo-6-methylpyridine. nih.gov

Fluorination Techniques and Regioselectivity Control

Introduction of the fluorine atom at the C2 position is classically achieved by displacing the 2-amino group. The Balz-Schiemann reaction is a prominent method for this transformation. google.comresearchgate.net The process begins with the diazotization of the 2-amino group in 2-Amino-5-bromo-6-methylpyridine using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like fluoroboric acid, HBF₄) at low temperatures. This forms a stable diazonium tetrafluoroborate (B81430) salt. Subsequent thermal decomposition of this isolated salt expels nitrogen gas and results in the formation of 5-Bromo-2-fluoro-6-methylpyridine. google.comgoogle.com This method provides excellent regioselectivity, as the fluorine atom specifically replaces the diazonium group.

Amination Strategies and Introduction of the Amino Functionality

The final key functionalization is the introduction of the amino group at the C3 position. A robust and common method is the nitration of the 5-Bromo-2-fluoro-6-methylpyridine intermediate, followed by reduction.

Nitration: The electrophilic nitration is performed using a mixture of nitric acid and sulfuric acid. The directing effects of the existing substituents determine the position of the incoming nitro group. The fluorine at C2 and bromine at C5 are deactivating, ortho-, para-directing groups, while the methyl group at C6 is an activating, ortho-, para-director. The C3 position is ortho to both the activating methyl group and the deactivating fluoro group, making it the most favorable site for electrophilic attack.

Reduction: The resulting 5-Bromo-2-fluoro-6-methyl-3-nitropyridine is then subjected to reduction. This transformation is reliably achieved using various reducing agents. Classical methods include the use of metals in acidic media, such as tin and hydrochloric acid (Sn/HCl), or catalytic hydrogenation with hydrogen gas over a palladium catalyst (H₂/Pd). google.com These methods efficiently convert the nitro group to the desired 3-amino group, completing the synthesis of the target molecule.

An alternative, though less direct for this specific target, is nucleophilic aromatic substitution (SNAr) on a dihalo- or trihalo-pyridine precursor with an ammonia (B1221849) source. researchgate.netpipzine-chem.com

Methylation and Alkylation Approaches to the Pyridine Ring

In the synthesis of highly substituted pyridines like the target compound, it is often more strategic to begin with a precursor that already contains the methyl group. The classical route described starts with 2-Amino-6-methylpyridine, a derivative of picoline. This approach circumvents the challenges associated with introducing a methyl group onto a heavily functionalized pyridine ring at a later stage. While modern cross-coupling reactions (e.g., Suzuki or Stille couplings) could theoretically be used to install a methyl group, utilizing a readily available methylated starting material is generally more efficient for this particular synthetic target.

Modern and Emerging Synthetic Paradigms for Pyridine Derivatives

While the classical linear synthesis is robust, modern organic chemistry offers several advanced paradigms that could potentially lead to more efficient, convergent, and sustainable syntheses of polysubstituted pyridines. nih.govelsevier.com

Multicomponent Reactions (MCRs): These reactions involve combining three or more starting materials in a single pot to form a complex product in a highly atom-economical fashion. rsc.org Various MCRs, such as the Hantzsch pyridine synthesis and its modern variations, allow for the rapid construction of the pyridine core from simple acyclic precursors. mdpi.com Adapting an MCR could provide a convergent route to a highly substituted pyridine, significantly shortening the number of synthetic steps. researchgate.net

Transition Metal-Catalyzed C-H Functionalization: This emerging field allows for the direct conversion of carbon-hydrogen bonds into new carbon-carbon or carbon-heteroatom bonds, bypassing the need for pre-functionalized starting materials. nih.gov A strategy employing sequential, regioselective C-H halogenation and amination on a simpler 2-methylpyridine (B31789) core could represent a more streamlined synthetic approach in the future. organic-chemistry.org

Advanced Catalysis and Flow Chemistry: The use of novel catalysts, including nanoparticles, can enhance the efficiency and selectivity of many reactions used in pyridine synthesis. rsc.org Furthermore, employing continuous flow chemistry can offer significant advantages over traditional batch processing, including improved safety, better reaction control, higher yields, and easier scalability for the synthesis of pyridine derivatives. smolecule.com

These modern approaches highlight the continuous evolution of synthetic chemistry, offering promising future alternatives for the production of 5-Bromo-2-fluoro-6-methylpyridin-3-amine and other complex heterocyclic molecules.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig)

The structure of 5-Bromo-2-fluoro-6-methylpyridin-3-amine, featuring a reactive carbon-bromine bond, makes it an ideal substrate for various transition metal-catalyzed cross-coupling reactions. These reactions are fundamental for constructing complex molecular architectures by forming new carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds between organohalides and boronic acids or esters. While the primary amino group in analogs like 5-bromo-2-methylpyridin-3-amine (B1289001) can sometimes complicate Suzuki reactions, using the corresponding acetamide (B32628) derivative can lead to moderate to good yields. mdpi.com A study on the closely related compound, 5-bromo-2-methylpyridin-3-amine, demonstrated its successful use in Suzuki cross-coupling reactions with various arylboronic acids. mdpi.com The reactions were typically carried out using a palladium catalyst such as Pd(PPh₃)₄ in the presence of a base like K₃PO₄. mdpi.com The tolerance of the Suzuki-Miyaura coupling for a wide array of functional groups makes it a practical approach for derivatizing the pyridine core. mdpi.comnih.gov

A study by an academic research group investigated the optimization of Suzuki-Miyaura reaction conditions for a similar substrate, N-[5-bromo-2-methylpyridine-3-yl]acetamide, with various arylboronic acids. The findings are summarized in the table below.

Table 1: Optimization of Suzuki-Miyaura Reaction Conditions

| Arylboronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane (B91453)/Water | 85-95 | 75 |

| 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/Water | 85-95 | 80 |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/Water | 85-95 | 82 |

| 3-Nitrophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/Water | 85-95 | 65 |

Data derived from studies on N-[5-bromo-2-methylpyridine-3-yl]acetamide, a closely related analog. mdpi.com

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orglibretexts.org The reaction is typically conducted under mild, basic conditions. wikipedia.org The 2-amino-3-bromopyridine (B76627) scaffold has been shown to be effective in Sonogashira couplings with a variety of terminal alkynes. researchgate.net Optimized conditions for such reactions often involve a catalyst system like Pd(CF₃COO)₂/PPh₃ with a CuI additive in the presence of an amine base such as triethylamine (B128534) (Et₃N). researchgate.net These reactions proceed with high efficiency, offering a direct route to 3-alkynylpyridine derivatives. researchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a cornerstone for forming carbon-nitrogen bonds between aryl halides and amines. libretexts.orgorganic-chemistry.org The chemoselective functionalization of poly-halogenated pyridines is a key challenge that can be addressed by this methodology. For instance, in the case of 5-bromo-2-chloro-3-fluoropyridine, catalytic amination using a palladium-Xantphos system occurs exclusively at the more reactive carbon-bromine bond, leaving the chloro and fluoro substituents intact. researchgate.net This high degree of selectivity is crucial for the stepwise, controlled synthesis of highly functionalized pyridine derivatives and demonstrates the potential utility of 5-Bromo-2-fluoro-6-methylpyridin-3-amine as a substrate in C-N bond-forming reactions. researchgate.net

Stereoselective Synthesis Methodologies Utilizing the Chemical Compound (if applicable)

Currently, there is limited specific information in the available literature detailing the use of 5-Bromo-2-fluoro-6-methylpyridin-3-amine in stereoselective synthesis. However, it is pertinent to consider that cross-coupling reactions involving sterically hindered ortho-substituted arylpyridines can lead to the formation of atropisomers, which are stereoisomers arising from restricted rotation around a single bond. beilstein-journals.org For example, a study on the Suzuki-Miyaura reaction of 3,4,5-tribromo-2,6-dimethylpyridine (B2990383) with an ortho-substituted phenylboronic acid resulted in a mixture of three atropisomeric stereoisomers. beilstein-journals.org This suggests that if 5-Bromo-2-fluoro-6-methylpyridin-3-amine were coupled with a sterically demanding partner, the potential for generating axially chiral biaryl products would be a significant consideration.

Sustainable and Green Chemistry Approaches in Pyridine Synthesis (e.g., Flow Chemistry, Solvent-Free Reactions)

The synthesis of pyridine derivatives is increasingly guided by the principles of green and sustainable chemistry, which aim to reduce waste, use less toxic reagents, and improve energy efficiency. mdpi.comnih.gov Several innovative techniques are being applied to the synthesis of the pyridine framework, which could be adapted for the production of complex molecules like 5-Bromo-2-fluoro-6-methylpyridin-3-amine.

Microwave-Assisted Synthesis : This technique often leads to dramatically reduced reaction times, higher yields, and purer products compared to conventional heating methods. mdpi.comnih.gov It has been successfully employed in one-pot, multi-component reactions to create novel pyridine derivatives efficiently. nih.gov

Solvent-Free Reactions : Conducting reactions without a solvent minimizes waste and avoids the use of potentially toxic or environmentally harmful substances. rsc.org Solvent-free conditions, often coupled with microwave irradiation or the use of solid catalysts, represent a significant advancement in green pyridine synthesis. nih.govrsc.orgresearchgate.net

Flow Chemistry : Continuous flow reaction systems offer advantages in safety, scalability, and control over reaction parameters. The gas-phase conversion of sustainable feedstocks like glycerol (B35011) and ammonia into pyridine bases using a continuous flow reactor highlights a sustainable route to the basic pyridine scaffold. researchgate.net

These green protocols are part of a broader effort to make the synthesis of pharmaceuticals, agrochemicals, and functional materials more environmentally benign. nih.govresearchgate.net

Optimization of Reaction Conditions and Yield Enhancement in Academic Synthesis

The optimization of reaction parameters is crucial for maximizing yield and purity in the synthesis of fine chemicals. For reactions involving 5-Bromo-2-fluoro-6-methylpyridin-3-amine and its analogs, academic research has focused on systematically varying catalysts, ligands, bases, solvents, and temperature.

For instance, in Suzuki-Miyaura couplings of bromo-aminopyridines, the choice of base is critical; strong bases like K₃PO₄ are often effective. mdpi.com The catalyst system is another key variable, with different palladium sources and phosphine (B1218219) ligands showing varying efficacy depending on the specific substrates. mdpi.comnih.gov In a study on a three-component reaction, the catalyst loading was systematically varied from 2 mol% to 10 mol%, with the yield increasing significantly from 57% to 92% at the higher catalyst concentration. researchgate.net

Temperature also plays a vital role. While many modern cross-coupling reactions are designed to run at room temperature, some systems require heating to achieve reasonable reaction rates and yields, with temperatures often optimized in the range of 80-110 °C. mdpi.comresearchgate.netnih.gov The solvent choice, such as using aqueous mixtures of ethers like 1,4-dioxane, can also be instrumental in achieving high yields in Suzuki reactions. mdpi.com A patent describing the synthesis of a related precursor, 5-bromo-2-fluoro-6-picoline, reported a high yield of 86.3% for a key fluorination step, underscoring the success of optimized industrial preparations. google.com

Reactivity Profiles and Mechanistic Investigations of 5 Bromo 2 Fluoro 6 Methylpyridin 3 Amine

Electrophilic Aromatic Substitution (EAS) Patterns

The pyridine (B92270) ring is inherently electron-deficient due to the electronegative nitrogen atom, which generally makes it less susceptible to electrophilic aromatic substitution (EAS) compared to benzene. iust.ac.irquora.com However, the reactivity and regioselectivity of EAS on substituted pyridines are profoundly influenced by the electronic nature of the substituents attached to the ring. masterorganicchemistry.commasterorganicchemistry.com

Influence of Halogen and Amino Substituents on Regioselectivity

In 5-Bromo-2-fluoro-6-methylpyridin-3-amine, the orientation of incoming electrophiles is dictated by the combined directing effects of the amino, fluoro, bromo, and methyl groups.

Amino Group (at C3): As a powerful activating group, the amino substituent strongly directs incoming electrophiles to the ortho (C2, C4) and para (C6) positions through resonance donation of its lone pair.

Fluoro and Bromo Groups (at C2 and C5): Halogens are deactivating groups due to their inductive electron withdrawal but are ortho- and para-directing because of resonance effects. mdpi.comnih.gov The fluorine at C2 directs to the C3 and C5 positions, while the bromine at C5 directs to the C4 and C6 positions.

Methyl Group (at C6): The methyl group is a weakly activating, ortho- and para-directing substituent, influencing positions C5 and C3.

Considering the synergistic and antagonistic effects of these substituents, the C4 position emerges as the most probable site for electrophilic attack. This position is strongly activated by the ortho-directing influence of the potent amino group and further directed by the ortho-effect of the bromine atom. The other positions are either sterically hindered or electronically deactivated.

Nitration, Sulfonation, and Other Electrophilic Functionalizations

Direct nitration and sulfonation of the pyridine nucleus are notoriously challenging reactions, often requiring forcing conditions that can lead to oxidation of the ring. iust.ac.irquora.commasterorganicchemistry.com The presence of activating groups can facilitate these transformations. For instance, pyridines with electron-donating substituents can undergo nitration, although often with specific reagents to avoid N-protonation or oxidation. youtube.comlibretexts.org

For 5-Bromo-2-fluoro-6-methylpyridin-3-amine, nitration would be expected to occur at the C4 position. The reaction would likely require carefully controlled conditions, potentially using a nitrating agent like a mixture of nitric and sulfuric acid at elevated temperatures, or milder reagents such as nitro-saccharin in the presence of a Lewis acid. youtube.com Similarly, sulfonation would be predicted to yield the corresponding sulfonic acid at the C4 position, likely under harsh conditions involving fuming sulfuric acid. iust.ac.ir

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction | Reagents | Predicted Major Product |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 5-Bromo-2-fluoro-6-methyl-4-nitropyridin-3-amine |

| Sulfonation | Fuming H₂SO₄ | 5-Bromo-2-fluoro-6-methylpyridin-3-amine-4-sulfonic acid |

| Bromination | Br₂/FeBr₃ | 4,5-Dibromo-2-fluoro-6-methylpyridin-3-amine |

Nucleophilic Aromatic Substitution (NAS) Reactions

Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of electron-deficient aromatic rings, particularly when substituted with good leaving groups at activated positions (typically ortho or para to an electron-withdrawing group or the ring nitrogen). nih.govyoutube.com

Displacement of Halogen Atoms (Bromine and Fluorine)

The 5-Bromo-2-fluoro-6-methylpyridin-3-amine molecule possesses two halogen atoms that could potentially be displaced by nucleophiles. The fluorine atom at the C2 position is significantly activated towards SNAr by the adjacent ring nitrogen. Research has shown that 2-fluoropyridines are generally more reactive in SNAr reactions than their 2-chloro or 2-bromo analogs due to the high electronegativity of fluorine, which enhances the rate-determining nucleophilic attack step. nih.gov Consequently, treatment with various nucleophiles (e.g., alkoxides, amines, thiols) is expected to result in the selective displacement of the fluorine atom.

The bromine atom at the C5 position is less activated towards traditional SNAr mechanisms. Its displacement would likely require more forcing conditions or alternative reaction pathways, such as those involving transition metal catalysis.

Table 2: Predicted Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Reagent Example | Predicted Major Product |

|---|---|---|

| Alkoxide | Sodium methoxide (B1231860) (NaOMe) | 5-Bromo-2-methoxy-6-methylpyridin-3-amine |

| Amine | Pyrrolidine | 5-Bromo-6-methyl-2-(pyrrolidin-1-yl)pyridin-3-amine |

| Thiolate | Sodium thiophenoxide (NaSPh) | 5-Bromo-6-methyl-2-(phenylthio)pyridin-3-amine |

Reactivity and Transformations of the Amino Group

The primary amino group at the C3 position offers a site for various chemical modifications. A common transformation is its acylation to form an amide. For example, reacting 5-bromo-2-methylpyridin-3-amine (B1289001) with acetic anhydride (B1165640) yields N-[5-bromo-2-methylpyridine-3-yl]acetamide. mdpi.com This transformation serves not only as a protecting group strategy but also modifies the electronic properties of the ring, which can be advantageous in subsequent reactions like Suzuki couplings. mdpi.comresearchgate.net

Another potential transformation is the diazotization of the amino group using nitrous acid to form a diazonium salt. This intermediate could then be subjected to various Sandmeyer-type reactions to introduce a range of different substituents. The synthesis of 2-amino-5-fluoropyridine (B1271945) has been achieved through a multi-step process that includes diazotization followed by a Schiemann reaction. researchgate.netchemicalbook.com

Diverse Cross-Coupling Repertoire of the Chemical Compound

The carbon-bromine bond at the C5 position of 5-Bromo-2-fluoro-6-methylpyridin-3-amine is an ideal handle for a wide array of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for constructing carbon-carbon and carbon-heteroatom bonds. nih.gov

The Suzuki-Miyaura coupling is particularly well-suited for this substrate. Studies on the closely related 5-bromo-2-methylpyridin-3-amine have demonstrated its successful coupling with various arylboronic acids in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base such as K₃PO₄. mdpi.comresearchgate.net It is often beneficial to first protect the amino group as an acetamide (B32628) to improve reaction yields. mdpi.com

Other cross-coupling reactions are also expected to be highly effective. The Heck reaction would allow for the introduction of alkenyl groups, while the Sonogashira coupling would install alkynyl moieties. Furthermore, the Buchwald-Hartwig amination provides a route to synthesize more complex secondary or tertiary amines by coupling the C5 position with primary or secondary amines, a reaction demonstrated on similar bromopyridine systems. chemspider.comorganic-chemistry.org

Table 3: Potential Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Catalyst/Base Example | Expected Product Class |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 5-Aryl-2-fluoro-6-methylpyridin-3-amine |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ / P(o-tol)₃ | 2-Fluoro-6-methyl-5-(alkenyl)pyridin-3-amine |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI / Et₃N | 5-(Alkynyl)-2-fluoro-6-methylpyridin-3-amine |

| Buchwald-Hartwig | Amine (e.g., Morpholine) | Pd₂(dba)₃ / BINAP / NaOtBu | 2-Fluoro-6-methyl-5-(amino)pyridin-3-amine |

Palladium-Catalyzed Coupling Reactions (e.g., C–C, C–N, C–S bond formation)

The bromine atom at the C-5 position of the pyridine ring is the primary site for palladium-catalyzed cross-coupling reactions. These reactions are fundamental for constructing more complex molecular architectures by forming new carbon-carbon, carbon-nitrogen, and carbon-sulfur bonds.

Carbon-Carbon (C–C) Bond Formation: The Suzuki-Miyaura coupling is a prominent method for forming C–C bonds. In this reaction, the bromo-substituted pyridine would react with an aryl or vinyl boronic acid (or its ester) in the presence of a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base like potassium phosphate (B84403) (K₃PO₄). While specific studies on 5-Bromo-2-fluoro-6-methylpyridin-3-amine are not widely documented, research on the analogous compound 5-bromo-2-methylpyridin-3-amine demonstrates efficient Suzuki coupling with various arylboronic acids to produce 5-aryl-2-methylpyridin-3-amine derivatives in moderate to good yields. The reaction is typically performed in a solvent mixture like 1,4-dioxane (B91453) and water at elevated temperatures.

Table 1: Representative Palladium-Catalyzed C–C Coupling Reactions

| Reaction Type | Coupling Partner | Catalyst/Base System (Typical) | Expected Product Structure |

|---|---|---|---|

| Suzuki Coupling | Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄ / K₃PO₄ | |

| Heck Coupling | Alkene (R-CH=CH₂) | Pd(OAc)₂ / P(o-tol)₃ / Et₃N | |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂ / CuI / Et₃N |

Carbon-Nitrogen (C–N) Bond Formation: The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for forming C–N bonds. This reaction would involve coupling 5-Bromo-2-fluoro-6-methylpyridin-3-amine with a primary or secondary amine. The selection of an appropriate phosphine (B1218219) ligand (e.g., RuPhos, BrettPhos) is critical to the success of the coupling, as is the choice of base (e.g., LiHMDS, NaOt-Bu). rsc.org The free amino group already present on the pyridine ring can pose challenges, such as catalyst inhibition or self-coupling, but modern catalyst systems are often robust enough to tolerate such functionality. rsc.orgchemistryviews.org This methodology allows for the synthesis of N-aryl or N-heteroaryl derivatives.

Carbon-Sulfur (C–S) Bond Formation: Palladium-catalyzed C–S coupling enables the introduction of sulfur-containing moieties. This can be achieved by reacting the bromo-pyridine with a thiol (R-SH) in the presence of a palladium catalyst and a base. This transformation provides access to aryl sulfides, which are important in various fields of chemical research.

Copper-Mediated Coupling Reactions

Copper-catalyzed reactions, particularly the Ullmann condensation, offer a classical and often complementary approach to palladium-based methods for C–N bond formation. Recent advancements have led to milder reaction conditions. researchgate.net A copper(I)-catalyzed amination using aqueous ammonia (B1221849) in the presence of a ligand like N,N'-dimethylethylenediamine (DMEDA) and a copper(I) salt (e.g., CuI) could potentially be used to replace the bromine atom. chemrxiv.org

Studies on related 2-amino-5-halopyridines have shown that copper-catalyzed amination can be highly selective. rsc.org For instance, using a CuI/1,2-diol system, selective amination at the C-5 position of 2-amino-5-halopyridines with various amines, heterocycles, and amides has been achieved in excellent yields. rsc.org This suggests that 5-Bromo-2-fluoro-6-methylpyridin-3-amine would likely undergo selective coupling at the C-5 position under similar copper-catalyzed conditions.

Functional Group Interconversions (FGI) and Derivatization

Modifications at the Pyridine Nitrogen Atom

The nitrogen atom within the pyridine ring retains its basic and nucleophilic character, allowing for several transformations.

N-Oxidation: Treatment with an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide can convert the pyridine nitrogen to an N-oxide. This modification alters the electronic properties of the ring, making it more susceptible to certain types of nucleophilic and electrophilic substitutions.

N-Alkylation/N-Arylation: The pyridine nitrogen can be alkylated using alkyl halides to form the corresponding pyridinium (B92312) salt. These salts have different solubility profiles and can activate the pyridine ring for radical additions. nih.gov

Transformations Involving the Methyl Group

The methyl group at the C-6 position is amenable to various transformations:

Oxidation: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can oxidize the methyl group to a carboxylic acid. This introduces a new functional group that can be used for further derivatization, such as ester or amide formation.

Halogenation: Radical halogenation, for instance using N-bromosuccinimide (NBS) with a radical initiator, can convert the methyl group to a bromomethyl group (-CH₂Br). This benzylic-type halide is a versatile electrophile for subsequent nucleophilic substitution reactions.

Derivatization of the Amino Functionality to Amides, Ureas, or Other Nitrogen-Containing Groups

The primary amino group at the C-3 position is a key site for derivatization, enabling the synthesis of a wide array of analogues with potential applications in medicinal chemistry.

Amide Formation: The amino group can be readily acylated to form amides. This is typically achieved by reacting it with an acyl chloride or an acid anhydride in the presence of a base or, in some cases, a catalytic amount of acid. For example, reacting 5-bromo-2-methylpyridin-3-amine with acetic anhydride yields N-[5-bromo-2-methylpyridine-3-yl]acetamide. chemrxiv.org This transformation is often used to modify the electronic and steric properties of the molecule or as a protecting group strategy. chemrxiv.org

Urea and Thiourea Formation: Reaction with isocyanates (R-N=C=O) or isothiocyanates (R-N=C=S) leads to the formation of substituted ureas and thioureas, respectively. These functional groups are prevalent in pharmacologically active compounds due to their ability to act as hydrogen bond donors and acceptors.

Sulfonamide Formation: The amino group can also react with sulfonyl chlorides (R-SO₂Cl) in the presence of a base to yield sulfonamides, another important functional group in drug discovery.

Table 2: Common Derivatizations of the 3-Amino Group

| Reagent Type | Reagent Example | Resulting Functional Group |

|---|---|---|

| Acyl Halide | Acetyl Chloride (CH₃COCl) | Amide |

| Acid Anhydride | Acetic Anhydride ((CH₃CO)₂O) | Amide |

| Isocyanate | Phenyl Isocyanate (PhNCO) | Urea |

| Sulfonyl Chloride | Tosyl Chloride (TsCl) | Sulfonamide |

Radical Reactions and Their Potential Pathways for the Chemical Compound

The halogenated pyridine structure of 5-Bromo-2-fluoro-6-methylpyridin-3-amine makes it a suitable substrate for radical reactions. Modern photoredox catalysis provides mild conditions for generating pyridyl radicals from halopyridines. libretexts.org

A likely pathway involves the single-electron reduction of the C-Br bond, which is weaker than the C-F bond. This reduction can be initiated by a photocatalyst (e.g., an iridium or ruthenium complex) upon irradiation with visible light. The resulting radical anion would rapidly fragment, eliminating a bromide ion to generate a pyridyl radical centered at the C-5 position. libretexts.org

Once formed, this nucleophilic pyridyl radical can engage in various transformations:

Hydroarylation: It can add to electron-deficient alkenes in an anti-Markovnikov fashion. libretexts.org The resulting alkyl radical can then be reduced and protonated or participate in a hydrogen atom transfer (HAT) process to yield the final hydroarylated product. libretexts.org

Minisci-type Reactions: While classical Minisci reactions involve adding a nucleophilic radical to a protonated (electron-deficient) heterocycle, related processes can be envisaged. If the pyridine nitrogen is activated (e.g., as a pyridinium salt), it becomes highly susceptible to the addition of alkyl radicals. nih.gov

Simple Reduction: In the presence of a suitable hydrogen atom donor, such as tri-n-butyltin hydride or through a HAT catalyst, the pyridyl radical can be quenched to replace the bromine atom with a hydrogen atom.

The chemoselectivity of these radical reactions can often be controlled by the reaction conditions, such as the choice of solvent and catalyst, offering a powerful method for functionalizing the pyridine core. libretexts.org

Computational and Theoretical Chemistry Investigations of 5 Bromo 2 Fluoro 6 Methylpyridin 3 Amine

Reaction Mechanism Elucidation via Computational ModelingNo published data is available.

Transition State Characterization and Activation Energy Barriers

A critical aspect of understanding the chemical reactivity of 5-Bromo-2-fluoro-6-methylpyridin-3-amine involves the characterization of transition states and the calculation of activation energy barriers for its potential reactions. This type of analysis is fundamental for predicting reaction mechanisms and kinetics. For instance, in reactions such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling, identifying the transition state geometry and its associated energy barrier provides invaluable insight into the feasibility and rate of the transformation.

Currently, there is no specific data available from computational studies detailing the transition states or activation energy barriers for reactions involving 5-Bromo-2-fluoro-6-methylpyridin-3-amine. Future research in this area would likely employ quantum mechanical methods, such as Density Functional Theory (DFT), to model these reactions and provide quantitative predictions of their energetic profiles.

Energy Profile Mapping of Potential Reaction Pathways

Mapping the complete energy profile of potential reaction pathways is essential for a comprehensive understanding of a molecule's chemical behavior. This involves calculating the energies of reactants, intermediates, transition states, and products. For 5-Bromo-2-fluoro-6-methylpyridin-3-amine, this could include pathways for its synthesis or its subsequent functionalization.

Detailed energy profile maps for this compound are not currently available in the scientific literature. Such studies would be instrumental in guiding synthetic chemists toward the most efficient reaction conditions and in predicting potential side products. The generation of these energy profiles would necessitate high-level computational chemistry calculations to ensure accuracy.

Molecular Dynamics Simulations and Conformation Analysis

Molecular dynamics (MD) simulations and conformational analysis offer a window into the dynamic behavior of molecules, including their flexibility and intermolecular interactions. For 5-Bromo-2-fluoro-6-methylpyridin-3-amine, these studies could reveal how the molecule behaves in different solvent environments or how it might interact with a biological target. Understanding the preferred conformations and the rotational barriers of its functional groups is key to predicting its physical and biological properties.

As with the other areas of computational analysis, there are no specific academic studies reporting molecular dynamics simulations or a detailed conformational analysis of 5-Bromo-2-fluoro-6-methylpyridin-3-amine. Such research would be valuable for applications in drug design and materials science, where the three-dimensional structure and dynamic properties of a molecule are of paramount importance.

Strategic Utilization of 5 Bromo 2 Fluoro 6 Methylpyridin 3 Amine As a Versatile Synthetic Building Block in Academic Research

Precursor in Advanced Heterocyclic Synthesis

The unique substitution pattern of 5-Bromo-2-fluoro-6-methylpyridin-3-amine makes it a valuable precursor for the synthesis of more complex nitrogen-containing heterocycles. frontiersin.org The strategic positioning of the bromo, fluoro, and amino groups allows for selective and sequential reactions to build intricate molecular architectures.

The development of novel polycyclic pyridine (B92270) systems is of significant interest due to their presence in a wide array of biologically active molecules and functional materials. 5-Bromo-2-fluoro-6-methylpyridin-3-amine can serve as a key starting material in the construction of such systems. The bromine atom at the 5-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. smolecule.com These reactions allow for the introduction of various aryl, heteroaryl, or alkyl groups, thereby extending the pyridine core into a larger polycyclic framework.

For instance, a Suzuki coupling reaction with an appropriate arylboronic acid could yield a 5-aryl-2-fluoro-6-methylpyridin-3-amine derivative. Subsequent intramolecular cyclization, potentially involving the amino group and a suitable functional group on the newly introduced aryl ring, could lead to the formation of fused heterocyclic systems like carbolines or other related polycyclic structures. The fluorine atom at the 2-position can influence the regioselectivity of these reactions and enhance the metabolic stability of the final products. ekb.eg

Beyond the construction of polycyclic pyridines, 5-Bromo-2-fluoro-6-methylpyridin-3-amine is a versatile building block for a variety of other nitrogen-containing heterocycles. mdpi.com The amino group can act as a nucleophile or be transformed into other functional groups, providing a handle for diverse cyclization strategies.

One potential application is in the synthesis of imidazopyridines. By reacting the amino group with an appropriate aldehyde followed by an intramolecular cyclization, it is possible to construct an imidazo[4,5-b]pyridine scaffold. This class of compounds is known for its wide range of pharmacological activities. nih.gov Furthermore, the amino group can be diazotized and subsequently replaced with other functionalities, opening up further avenues for derivatization and the synthesis of other heterocyclic systems like triazolopyridines.

| Reaction Type | Reagents | Resulting Scaffold |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | 5-Aryl-2-fluoro-6-methylpyridin-3-amine |

| Imidazopyridine Synthesis | Aldehyde, Oxidizing agent | Imidazo[4,5-b]pyridine derivative |

| Diazotization | NaNO₂, H⁺ | Pyridinium (B92312) diazonium salt |

Strategic Intermediate in Agrochemical Research and Development (Synthetic Aspects)

The search for new and effective agrochemicals is a continuous effort in the chemical industry. Halogenated and nitrogen-containing heterocyclic compounds often exhibit potent herbicidal, insecticidal, or fungicidal properties. The structural motifs present in 5-Bromo-2-fluoro-6-methylpyridin-3-amine make it a valuable intermediate in the synthesis of novel agrochemical agents. smolecule.com

The combination of a brominated and fluorinated pyridine ring is a key feature in several commercial agrochemicals. 5-Bromo-2-fluoro-6-methylpyridin-3-amine can be utilized to synthesize precursors for such agents. For example, the bromo group can be displaced through nucleophilic aromatic substitution or used in coupling reactions to introduce a desired toxophore or a group that modulates the physical properties of the molecule for better uptake and translocation in plants.

| Agrochemical Class | Synthetic Transformation | Key Reactant |

| Herbicides | Suzuki or Stille coupling | Arylboronic acids or organostannanes |

| Insecticides | Nucleophilic aromatic substitution | Various nucleophiles |

| Fungicides | Acylation of the amino group | Acyl chlorides or anhydrides |

Fundamental Contributions to Medicinal Chemistry Research (Synthetic Scaffolding and Analogues)

In medicinal chemistry, the pyridine scaffold is a privileged structure found in numerous approved drugs. nih.gov The specific substitution pattern of 5-Bromo-2-fluoro-6-methylpyridin-3-amine provides a unique starting point for the synthesis of novel pharmacologically relevant scaffolds and their analogues. smolecule.com

The versatility of 5-Bromo-2-fluoro-6-methylpyridin-3-amine allows for its use in the creation of diverse molecular libraries for drug discovery. The bromo group is a key handle for introducing molecular diversity through various cross-coupling reactions. mdpi.comresearchgate.net This enables the exploration of the structure-activity relationship (SAR) by systematically varying the substituent at the 5-position of the pyridine ring.

The amino group at the 3-position can be involved in the formation of hydrogen bonds with biological targets, a crucial interaction for drug-receptor binding. It can also be acylated or alkylated to produce a range of derivatives with different physicochemical properties. The fluorine atom at the 2-position can improve metabolic stability by blocking potential sites of oxidation and can also enhance binding affinity through favorable interactions with the target protein. ekb.eg This compound is a valuable building block for the synthesis of kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other classes of therapeutic agents.

| Target Class | Potential Scaffold | Key Synthetic Step |

| Kinase Inhibitors | Aminopyrimidine derivatives | Condensation with a suitable pyrimidine (B1678525) precursor |

| GPCR Modulators | Aryl-substituted pyridines | Suzuki coupling to introduce diverse aryl groups |

| Anti-infective Agents | Fused heterocyclic systems | Intramolecular cyclization reactions |

Synthesis of Ligands for Receptor Binding Studies (Structure-Focused Research)

The design and synthesis of novel ligands are fundamental to understanding receptor pharmacology and developing new therapeutic agents. Small molecules with specific structural features are created to bind to biological receptors, allowing researchers to probe receptor function and structure-activity relationships (SAR). The process often involves radioligand receptor binding assays to determine the affinity of these newly synthesized compounds for their target receptors.

While substituted pyridines are a common scaffold in medicinal chemistry, specific studies detailing the use of 5-Bromo-2-fluoro-6-methylpyridin-3-amine as a direct precursor for ligands in receptor binding studies are not prominent in the available literature. The unique substitution pattern of this compound—with its bromine, fluorine, methyl, and amine groups—offers multiple points for chemical modification. In theory, the amine group can be a key interaction point with a receptor's binding pocket, while the bromo and fluoro substituents allow for diverse coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to build more complex molecular architectures. These reactions would enable the systematic exploration of the chemical space around the pyridine core to optimize binding affinity and selectivity for a specific biological target.

Table 1: Potential Synthetic Modifications for Ligand Synthesis

| Functional Group | Potential Reaction Type | Purpose in Ligand Design |

| 3-Amine | Amidation, Alkylation | Introduce side chains to interact with receptor; form key hydrogen bonds. |

| 5-Bromo | Suzuki, Sonogashira, Stille Coupling | Introduce aryl, heteroaryl, or alkynyl groups to explore hydrophobic pockets. |

| 2-Fluoro | Nucleophilic Aromatic Substitution (SNAr) | Introduce diverse functional groups; fluorine can enhance binding affinity. |

Despite this theoretical potential, there is a lack of specific published examples of ligands derived from 5-Bromo-2-fluoro-6-methylpyridin-3-amine and their corresponding receptor binding data.

Application in Materials Science and Advanced Functional Materials Research

The development of advanced materials with tailored properties is a significant area of modern chemical research. Halogenated and amino-substituted aromatic compounds are often employed as key intermediates or building blocks due to their reactivity and the specific electronic properties they impart to the final material.

Monomeric Units for Polymer and Copolymer Synthesis

Substituted pyridines can be utilized as monomeric units in the synthesis of polymers. The resulting polymers may exhibit unique thermal, electronic, or mechanical properties. The functional groups on the monomer dictate the type of polymerization reaction that can be employed and influence the characteristics of the final polymer. For 5-Bromo-2-fluoro-6-methylpyridin-3-amine, the bromo and fluoro substituents could potentially serve as reactive sites for polycondensation or cross-coupling polymerization reactions. However, a review of scientific databases and literature does not yield specific examples or studies where 5-Bromo-2-fluoro-6-methylpyridin-3-amine has been used as a monomer for polymer or copolymer synthesis.

Ligands in Coordination Chemistry and Metal-Organic Frameworks (MOFs)

The nitrogen atom of the pyridine ring and the exocyclic amine group in 5-Bromo-2-fluoro-6-methylpyridin-3-amine make it a potential candidate for use as a ligand in coordination chemistry. These nitrogen atoms can coordinate with metal ions to form discrete coordination complexes or extended structures like Metal-Organic Frameworks (MOFs). The electronic properties of the resulting metal complexes can be fine-tuned by the substituents on the pyridine ring. For instance, the electron-withdrawing nature of the bromo and fluoro groups can influence the ligand field strength and the redox properties of the metal center.

MOFs built from such ligands could theoretically be explored for applications in gas storage, catalysis, or sensing. The pores within the framework could be functionalized by the reactive sites on the pyridine ring. However, there is currently no specific research documenting the synthesis and characterization of coordination complexes or MOFs using 5-Bromo-2-fluoro-6-methylpyridin-3-amine as the primary ligand. Research in this area often utilizes bipyridines or other multidentate ligands to achieve the desired framework structures.

Exploration in Optoelectronic Materials Research (Structural and Synthetic Role)

Pyridinic compounds are integral to the field of optoelectronic materials, finding use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The electron-deficient nature of the pyridine ring makes it a useful component in designing materials with specific charge-transport properties. The substituents on the ring play a crucial role in tuning the frontier molecular orbital (HOMO/LUMO) energy levels, which in turn determines the material's optical and electronic characteristics.

The combination of electron-withdrawing halogens and an electron-donating amino group on the 5-Bromo-2-fluoro-6-methylpyridin-3-amine scaffold suggests it could be a valuable intermediate for creating donor-acceptor type molecules with interesting photophysical properties. Through cross-coupling reactions at the bromine site, various chromophores or electronically active moieties could be introduced. Despite this potential, specific studies focused on the synthesis of optoelectronic materials from 5-Bromo-2-fluoro-6-methylpyridin-3-amine and the evaluation of their properties are not found in the current body of scientific literature.

Advanced Characterization Methodologies and Structural Elucidation in Academic Investigations

Single Crystal X-ray Diffraction Studies for Precise Structural Determination and Intermolecular Interactions

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If single crystals of 5-Bromo-2-fluoro-6-methylpyridin-3-amine were grown and analyzed, this technique would provide exact bond lengths, bond angles, and torsion angles.

The resulting crystallographic data would allow for an unambiguous confirmation of the compound's constitution and stereochemistry. Furthermore, analysis of the crystal packing would reveal the nature and geometry of intermolecular interactions, such as hydrogen bonds involving the amine group (N-H) and the pyridine (B92270) nitrogen, as well as halogen bonding involving the bromine atom. These interactions are crucial for understanding the supramolecular assembly and the physical properties of the compound in the solid state. While studies have been conducted on related structures, specific crystallographic data for 5-Bromo-2-fluoro-6-methylpyridin-3-amine are not present in the surveyed literature. researchgate.net

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. For 5-Bromo-2-fluoro-6-methylpyridin-3-amine, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be essential.

¹H NMR: Would show distinct signals for the aromatic proton and the protons of the methyl and amine groups. The chemical shifts and coupling constants would provide information about the electronic environment and connectivity of the protons.

¹³C NMR: Would reveal the chemical shifts of each unique carbon atom in the pyridine ring and the methyl group.

¹⁹F NMR: Would provide a specific signal for the fluorine atom, with its chemical shift and coupling to adjacent protons and carbons offering key structural information.

Although NMR data exists for numerous isomers and related pyridine compounds, specific, comprehensive high-resolution NMR data for 5-Bromo-2-fluoro-6-methylpyridin-3-amine is not documented in the available search results. chemicalbook.comnih.govchemicalbook.com

To definitively assign all proton and carbon signals and to confirm the substitution pattern, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): Would establish proton-proton (¹H-¹H) coupling correlations, identifying which protons are adjacent in the structure.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of carbons attached to specific protons. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons that are separated by two or three bonds. This is critical for piecing together the molecular skeleton, for instance, by connecting the methyl protons to the C6 and C5 carbons of the pyridine ring. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): Would reveal through-space correlations between protons that are close to each other, which helps in confirming the substitution pattern and spatial arrangement of the groups around the ring. researchgate.net

Detailed analyses using these techniques are available for other complex heterocyclic molecules but not specifically for 5-Bromo-2-fluoro-6-methylpyridin-3-amine. researchgate.net

Solid-State NMR (ssNMR) is utilized to study materials in their solid form, providing information that is inaccessible in solution-state NMR. For 5-Bromo-2-fluoro-6-methylpyridin-3-amine, ssNMR could be used to study polymorphism (the existence of multiple crystal forms), to probe the local environment of the atoms in the solid state, and to understand the dynamics of the molecule within the crystal lattice. No specific solid-state NMR studies for this compound were found.

High-Resolution Mass Spectrometry and Fragmentation Analysis for Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular mass of a compound, which can be used to determine its elemental formula. For C₆H₆BrFN₂, the expected monoisotopic mass would be precisely calculated and compared against the experimental value for confirmation.

Fragmentation analysis, typically performed using techniques like Electron Ionization (EI-MS) or tandem mass spectrometry (MS/MS), would offer further structural proof. The molecule would break apart in a predictable manner, and the masses of the resulting fragments would correspond to specific substructures of the compound, such as the loss of the bromine atom or the methyl group. Predicted collision cross-section data for isomers like 6-bromo-2-fluoro-5-methylpyridin-3-amine (B6225044) is available, but experimental HRMS and fragmentation data for the title compound are absent from the reviewed literature. uni.luuni.lu

Infrared and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification (Beyond Basic Compound Identification)

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. An analysis of the IR and Raman spectra of 5-Bromo-2-fluoro-6-methylpyridin-3-amine would provide detailed information beyond simple functional group identification.

Characteristic vibrational frequencies would include:

N-H stretching vibrations from the amine group.

C-H stretching vibrations from the aromatic ring and the methyl group.

C=C and C=N stretching vibrations within the pyridine ring.

C-F and C-Br stretching vibrations .

Advanced analysis could involve assigning specific bands to particular vibrational modes, aided by computational predictions (e.g., using Density Functional Theory, DFT). This would offer insight into how the electronic effects of the bromo, fluoro, and amino substituents influence the bond strengths and vibrational frequencies of the pyridine ring. While IR data is available for related compounds, a detailed vibrational analysis for 5-Bromo-2-fluoro-6-methylpyridin-3-amine is not published. nih.gov

Chromatographic and Separation Science Methodologies for Purity Assessment and Isolation

Chromatographic techniques are essential for the purification of a synthesized compound and the assessment of its purity. For 5-Bromo-2-fluoro-6-methylpyridin-3-amine, a typical purification process after synthesis would involve:

Column Chromatography: Using a stationary phase like silica (B1680970) gel and an appropriate mobile phase (e.g., a mixture of hexane (B92381) and ethyl acetate) to isolate the target compound from reaction byproducts and starting materials.

Thin-Layer Chromatography (TLC): Used to monitor the progress of the reaction and to identify the appropriate solvent system for column chromatography.

The purity of the isolated compound would then be assessed, often using:

High-Performance Liquid Chromatography (HPLC): This technique provides a quantitative measure of purity by separating the compound from any residual impurities. The retention time is characteristic of the compound under specific conditions (column type, mobile phase, flow rate).

Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, GC can also be used for purity analysis.

While general synthetic procedures often mention chromatographic purification, specific, detailed methods and purity data for 5-Bromo-2-fluoro-6-methylpyridin-3-amine are not available in the searched literature. chemicalbook.com

Future Prospects and Emerging Research Avenues for 5 Bromo 2 Fluoro 6 Methylpyridin 3 Amine

Exploitation in Asymmetric Catalysis and Chiral Synthesis Methodologies

The development of novel chiral ligands is a cornerstone of asymmetric catalysis, enabling the enantioselective synthesis of complex molecules. While direct applications of 5-Bromo-2-fluoro-6-methylpyridin-3-amine in published asymmetric catalysis literature are not yet prominent, its structural features suggest significant potential for its use as a precursor to a new class of chiral ligands. The amine group serves as a key handle for the introduction of chirality. For instance, it can be derivatized with chiral auxiliaries or used to coordinate to a metal center, with subsequent stereocontrolled transformations of the pyridine (B92270) core or its substituents.

The presence of both a fluorine atom and a bromine atom offers distinct electronic and steric properties that can be exploited in ligand design. The strong electron-withdrawing nature of the fluorine atom can influence the electronic properties of the pyridine ring and any coordinated metal, potentially enhancing catalytic activity and selectivity. The bromo substituent, on the other hand, provides a site for further functionalization through cross-coupling reactions, allowing for the construction of a wide variety of bidentate or polydentate chiral ligands. For example, a chiral group could be introduced via the amino function, and a second coordinating group could be installed at the 5-position via a Suzuki or Buchwald-Hartwig coupling reaction. This modular approach would allow for the rapid generation of a library of chiral ligands for screening in various asymmetric transformations.

Future research in this area could focus on the synthesis of novel P,N-ligands, which have shown great promise in asymmetric catalysis. The amino group of 5-Bromo-2-fluoro-6-methylpyridin-3-amine could be converted into a phosphine-containing moiety, while the bromo group could be retained or replaced with another coordinating group to create a diverse set of sterically and electronically tuned ligands. The development of such ligands could lead to breakthroughs in challenging asymmetric reactions.

Integration into Automated and High-Throughput Synthesis Platforms

The increasing demand for large and diverse compound libraries for drug discovery and materials science has driven the development of automated and high-throughput synthesis platforms. The structure of 5-Bromo-2-fluoro-6-methylpyridin-3-amine is well-suited for integration into these workflows. Its distinct functional handles allow for sequential and regioselective reactions, which can be readily adapted to automated synthesis protocols.

For example, the bromine atom can be utilized in a plethora of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig couplings, to introduce a wide range of substituents at the 5-position. The amino group can be acylated, alkylated, or used in condensation reactions to further diversify the molecular scaffold. These reactions are generally robust and have been successfully implemented in high-throughput formats.

A potential automated workflow could involve the parallel synthesis of a library of derivatives of 5-Bromo-2-fluoro-6-methylpyridin-3-amine. In this scenario, a robotic platform could dispense the starting material into an array of reaction vessels, followed by the addition of different coupling partners, catalysts, and reagents. The reactions could be monitored in real-time, and the products could be purified and analyzed using automated chromatography and spectroscopy techniques. This approach would enable the rapid generation of hundreds or even thousands of novel compounds for biological screening or materials testing.

An example of a relevant methodology is the automated continuous flow synthesis of tetrahydronaphthyridines from halogenated vinylpyridines and primary amines. nih.gov While not directly employing 5-Bromo-2-fluoro-6-methylpyridin-3-amine, this approach demonstrates how substituted pyridines can be utilized in automated platforms to generate complex heterocyclic scaffolds. The development of similar automated protocols for the derivatization of 5-Bromo-2-fluoro-6-methylpyridin-3-amine is a promising avenue for future research.

Exploration of Novel Bioorthogonal Reactivity (Synthetic Aspects)

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. mdpi.comnih.gov These reactions have become invaluable tools for studying biological systems, enabling the visualization of biomolecules, the tracking of drugs, and the in-situ synthesis of therapeutic agents. The functional groups present in 5-Bromo-2-fluoro-6-methylpyridin-3-amine offer several possibilities for its development as a novel bioorthogonal reagent.

The primary amino group is a versatile handle for bioorthogonal transformations. It can be readily modified with a variety of bioorthogonal functionalities, such as azides or alkynes for use in "click" chemistry, or with strained alkenes or alkynes for strain-promoted cycloaddition reactions. mdpi.comnih.gov For instance, the amine could be acylated with an azide-containing carboxylic acid, yielding a probe that can be selectively labeled with a fluorescent alkyne via the copper-catalyzed or strain-promoted azide-alkyne cycloaddition.

The bromine atom also presents opportunities for bioorthogonal reactivity, although this is a less explored area. Palladium-catalyzed cross-coupling reactions are generally not considered bioorthogonal due to the toxicity of the metal and the harsh reaction conditions. However, recent advances in the development of water-soluble and biocompatible palladium catalysts could open the door for the use of bromo-substituted pyridines like 5-Bromo-2-fluoro-6-methylpyridin-3-amine in bioorthogonal applications. For example, a bromo-functionalized probe could be selectively coupled to a boronic acid-modified biomolecule in a cellular environment using a biocompatible palladium catalyst.

Future research in this area should focus on the design and synthesis of derivatives of 5-Bromo-2-fluoro-6-methylpyridin-3-amine that possess both a bioorthogonal handle and a reporter group (e.g., a fluorophore or a radiolabel). The development of such probes could enable new strategies for imaging and therapeutic applications.

Development of Environmentally Benign and Sustainable Synthetic Routes

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals and pharmaceuticals to minimize environmental impact and improve sustainability. The development of environmentally benign synthetic routes to 5-Bromo-2-fluoro-6-methylpyridin-3-amine and its derivatives is an important area of future research.

One promising approach is the use of palladium-catalyzed cross-coupling reactions in aqueous media. A study on the Suzuki cross-coupling of the closely related 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids was successfully carried out in a mixture of 1,4-dioxane (B91453) and water. synquestlabs.com This reduces the reliance on volatile organic solvents and simplifies product isolation. Further research could focus on developing fully aqueous or solvent-free conditions for these reactions, potentially using microwave irradiation to accelerate reaction times and improve energy efficiency. sigmaaldrich.com

Another avenue for green synthesis is the use of catalytic methods to introduce the bromo and fluoro substituents. Traditional methods often rely on stoichiometric reagents that generate significant amounts of waste. The development of catalytic bromination and fluorination methods that are highly regioselective and efficient would represent a significant advance in the sustainable synthesis of this compound.

Furthermore, the synthesis of 5-Bromo-2-fluoro-6-methylpyridin-3-amine itself can be improved from a green chemistry perspective. A known synthesis of the related compound 5-bromo-2-methylpyridin-3-amine involves the reduction of 5-Bromo-2-methyl-3-nitropyridine using iron powder and ammonium (B1175870) chloride in a methanol/water mixture. While this method is relatively benign, exploring alternative reducing agents or catalytic hydrogenation could further enhance its green credentials.

The table below summarizes some potential green chemistry approaches for the synthesis and derivatization of 5-Bromo-2-fluoro-6-methylpyridin-3-amine.

| Reaction Type | Conventional Method | Potential Green Alternative |

| Suzuki Coupling | Organic solvents (e.g., toluene, DMF) | Aqueous solvent systems, solvent-free conditions, microwave irradiation |

| Bromination | Stoichiometric brominating agents (e.g., NBS) | Catalytic bromination with a recyclable catalyst |

| Fluorination | Harsh fluorinating agents (e.g., Selectfluor) | Nucleophilic fluorination with milder fluoride (B91410) sources |

| Nitro Reduction | Stoichiometric reducing agents (e.g., Fe, SnCl2) | Catalytic hydrogenation |

Synergistic Computational-Experimental Design of Advanced Derivatives and Functional Materials

The combination of computational chemistry and experimental synthesis offers a powerful approach to the design and discovery of new functional materials. Computational methods, such as Density Functional Theory (DFT), can be used to predict the electronic, optical, and physical properties of molecules before they are synthesized, allowing for a more rational and targeted approach to materials design. This synergistic approach is particularly well-suited for the development of advanced derivatives of 5-Bromo-2-fluoro-6-methylpyridin-3-amine.

A notable example of this synergy is a study on the derivatives of the closely related 5-bromo-2-methylpyridin-3-amine. synquestlabs.com In this work, DFT calculations were used to investigate the frontier molecular orbitals, reactivity indices, and molecular electrostatic potential of a series of novel pyridine derivatives synthesized via Suzuki cross-coupling. These computational studies provided insights into the potential of these compounds as chiral dopants for liquid crystals. The experimental synthesis and characterization of these compounds then allowed for the validation of the computational predictions and the identification of promising candidates for further investigation.

This synergistic approach can be extended to the design of a wide range of advanced materials based on the 5-Bromo-2-fluoro-6-methylpyridin-3-amine scaffold. For example, computational screening could be used to identify derivatives with optimal properties for applications such as:

Organic Light-Emitting Diodes (OLEDs): By tuning the electronic properties of the molecule through derivatization, it may be possible to design materials with high quantum yields and specific emission colors.

Organic Photovoltaics (OPVs): Computational modeling can help in the design of donor or acceptor materials with appropriate energy levels for efficient charge separation and transport.

Sensors: The pyridine nitrogen and the amino group can act as binding sites for analytes. Computational studies can be used to predict the binding affinities and selectivity of different derivatives for specific target molecules.

The table below outlines a potential synergistic workflow for the design of advanced materials based on 5-Bromo-2-fluoro-6-methylpyridin-3-amine.

| Step | Computational Task | Experimental Task |

| 1. Design | Design a virtual library of derivatives with varying substituents. | - |

| 2. Screening | Use DFT and other methods to predict key properties (e.g., HOMO/LUMO levels, absorption/emission spectra, dipole moment). | - |

| 3. Selection | Identify promising candidates based on computational predictions. | - |

| 4. Synthesis | Synthesize the selected candidate molecules. | Perform chemical synthesis and purification. |

| 5. Characterization | - | Characterize the synthesized compounds using spectroscopy (NMR, IR, UV-Vis), and other relevant techniques. |

| 6. Testing | - | Fabricate and test devices (e.g., OLEDs, OPVs) or evaluate sensor performance. |

| 7. Feedback | Use experimental results to refine computational models and guide the design of the next generation of materials. | - |

By leveraging the power of both computational and experimental chemistry, the full potential of 5-Bromo-2-fluoro-6-methylpyridin-3-amine as a building block for advanced functional materials can be realized.

Q & A